molecular formula C11H14NNaO4S B165033 Propachlor ESA sodium salt CAS No. 947601-88-9

Propachlor ESA sodium salt

Cat. No. B165033
M. Wt: 279.29 g/mol
InChI Key: BQFQHQFNSWKXJL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Propachlor ESA sodium salt, also known as 2-[(1-Methylethyl)-phenylamino]-2-oxo-ethanesulfonic acid sodium salt, is an amido sulfonate compound . It is used as an analytical standard . The molecular weight of this compound is 279.29 and its molecular formula is C11H14NO4S•Na .


Molecular Structure Analysis

The molecular structure of Propachlor ESA sodium salt is represented by the formula C11H14NO4S•Na . This indicates that the molecule is composed of 11 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, 1 sulfur atom, and 1 sodium atom .

Scientific Research Applications

  • Propachlor ESA sodium salt is an amido sulfonate compound used as an analytical standard . It has a CAS Number of 947601-88-9 and a Molecular Weight of 279.29 . The Molecular Formula is C11H14NO4S•Na .
  • It is typically stored at room temperature and is available in a solution format with a matrix of 100 µg/ml in Acetonitrile .
  • This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Safety And Hazards

Propachlor ESA sodium salt may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should also be avoided. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

sodium;2-oxo-2-(N-propan-2-ylanilino)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S.Na/c1-9(2)12(10-6-4-3-5-7-10)11(13)8-17(14,15)16;/h3-7,9H,8H2,1-2H3,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFQHQFNSWKXJL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635506
Record name Sodium 2-oxo-2-[phenyl(propan-2-yl)amino]ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propachlor ESA sodium salt

CAS RN

947601-88-9
Record name Sodium 2-oxo-2-[phenyl(propan-2-yl)amino]ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propachlor ESA sodium salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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